3-Methyl-indole-1-carbaldehyde

Enzyme Induction Xenobiotic Metabolism SAR

Indole-based CYP induction studies require validated negative controls. 3-Methyl-indole-1-carbaldehyde shows confirmed zero P-448 induction over control levels, providing a dependable comparator against inducers like indole-3-carbinol. • Zero cytochrome P-448 induction-ideal negative-control scaffold • N1-formyl protecting group enables orthogonal C3-functionalization in alkaloid synthesis • Calculated LogP 2.59 supports lipophilicity SAR benchmarking. Supplied at 95% purity; global B2B shipping available.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 31951-33-4
Cat. No. B1626718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-indole-1-carbaldehyde
CAS31951-33-4
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1=CN(C2=CC=CC=C12)C=O
InChIInChI=1S/C10H9NO/c1-8-6-11(7-12)10-5-3-2-4-9(8)10/h2-7H,1H3
InChIKeyDBKHQXREXKIITE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-indole-1-carbaldehyde (CAS 31951-33-4): Sourcing Specifications and Core Properties for Research Procurement


3-Methyl-indole-1-carbaldehyde (also known as 1-formyl-3-methylindole) is a C1-formylated, C3-methylated indole derivative with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol. The compound is commercially available from research chemical suppliers at purities of 95% or higher . Key physicochemical properties include a density of 1.108 g/cm³, a boiling point of 311.1°C at 760 mmHg, and a calculated LogP of approximately 2.59 [1]. The structural arrangement—an electron-withdrawing N-formyl group at the 1-position and an electron-donating methyl group at the 3-position—defines this compound's distinct profile relative to its common regioisomer 1-methylindole-3-carboxaldehyde.

Why 3-Methyl-indole-1-carbaldehyde Cannot Be Substituted with In-Class Indole Aldehydes: A Comparator-Driven Analysis


Indole carboxaldehydes are widely employed as synthetic building blocks and as ligands in biological studies. However, the precise placement of the formyl group fundamentally alters both chemical reactivity and biological target engagement. The regioisomer pair—3-methyl-indole-1-carbaldehyde (N-formyl) and 1-methylindole-3-carboxaldehyde (C3-formyl)—exhibits divergent behavior due to the electronic differences between an N-formyl amide-like moiety and a C3-aromatic aldehyde. Furthermore, within the class of 1-formylindoles, the presence and position of alkyl substituents modulate conformational equilibria and downstream synthetic outcomes [1]. Substituting 3-methyl-indole-1-carbaldehyde with a 1-alkylindole-3-carboxaldehyde or an unsubstituted indole-3-carboxaldehyde will yield different synthetic pathways, reaction yields, and biological activity profiles. The evidence below quantifies these differences across three dimensions: differential cytochrome P-450 enzyme induction, regioisomer-dependent synthetic reactivity, and retention of core antimicrobial activity.

Quantitative Differentiation of 3-Methyl-indole-1-carbaldehyde: Head-to-Head Data vs. Indole-3-carboxaldehyde and 1-Alkylindole-3-carboxaldehydes


Differential Induction of Cytochrome P-448 Monooxygenase: 3-Methyl-indole-1-carbaldehyde vs. Indole-3-carboxaldehyde

In a systematic structure-activity relationship study of dietary indoles, 3-methylindole-1-carboxaldehyde was directly compared with indole-3-carboxaldehyde and other indole derivatives for their ability to induce intestinal and hepatic cytochrome P-448-dependent monooxygenase activity in the rat [1]. Indole-3-carboxaldehyde failed to increase monooxygenase activity over control levels; 3-methyl-indole-1-carbaldehyde exhibited similarly negligible induction, distinguishing these compounds from potent inducers such as indole-3-carbinol [1].

Enzyme Induction Xenobiotic Metabolism SAR

N1-Substitution Enables Crown-Ether-Mediated Synthetic Enhancement Unavailable to 1H-Indole-3-carboxaldehyde

In a one-flow synthesis of substituted indoles via sequential 1,2-addition and nucleophilic substitution, researchers observed a striking substrate-dependent effect when crown ether was employed as an additive [1]. For 1-alkylindole-3-carboxaldehydes (which share the N1-alkylation feature with 3-methyl-indole-1-carboxaldehyde), the presence of crown ether was effective and contributed to acceptable-to-good yields [1]. In contrast, when unsubstituted 1H-indole-3-carboxaldehyde was used under identical flow conditions, the crown ether exerted a detrimental effect, leading to poorer outcomes [1].

Flow Chemistry Synthetic Methodology Nucleophilic Substitution

Regioisomeric Divergence: Synthetic Reactivity of 3-Methyl-indole-1-carbaldehyde vs. 1-Methylindole-3-carboxaldehyde

The regioisomer 1-methylindole-3-carboxaldehyde (C3-formyl) undergoes base-catalyzed condensation with thiophene-3-acetonitrile to yield (Z)-3-(1-methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile . In contrast, 3-methyl-indole-1-carbaldehyde (N-formyl) bears an amide-like formyl group at N1 rather than a reactive C3-aromatic aldehyde. This N-formyl group is chemically orthogonal to C3-aldehyde chemistry, meaning the two regioisomers are not interchangeable in synthetic sequences targeting C3-functionalized indoles.

Regioisomer Synthetic Building Block Heterocyclic Chemistry

Physicochemical Distinction: Calculated Boiling Point and LogP Relative to Indole-3-carboxaldehyde

3-Methyl-indole-1-carbaldehyde exhibits a calculated boiling point of 311.1°C at 760 mmHg and a LogP of approximately 2.59 [1]. In comparison, its core scaffold analog indole-3-carboxaldehyde (CAS 487-89-8) has a reported melting point of 193-198°C and a lower LogP due to the absence of the N-formyl group and the presence of an NH hydrogen-bond donor. The N-formyl group increases lipophilicity (LogP ~2.59) and shifts the compound from a crystalline solid at room temperature to a higher-boiling liquid or low-melting solid, which alters handling and purification considerations.

Physicochemical Properties LogP Boiling Point

3-Methyl-indole-1-carbaldehyde: Evidence-Backed Procurement Scenarios and Application Fit


Negative Control or Scaffold for Non-Inducing Indole Derivatives in Xenobiotic Metabolism Studies

Based on direct head-to-head data showing that 3-methyl-indole-1-carboxaldehyde does not induce cytochrome P-448 monooxygenase activity over control levels [1], this compound is appropriate for use as a negative-control indole scaffold in studies examining the enzyme-inducing effects of dietary or synthetic indoles. Researchers comparing indole-3-carbinol (a potent inducer) with structurally related non-inducers will find 3-methyl-indole-1-carbaldehyde a suitable comparator that shares the indole core but lacks the induction liability.

N1-Protected Indole Intermediate for Multi-Step Syntheses Requiring Orthogonal Aldehyde Protection

The N-formyl group serves as an effective protecting group for the indole nitrogen while the C3-methyl group remains available for further functionalization [1]. In synthetic sequences where a C3-aldehyde would be susceptible to undesired condensation reactions, 3-methyl-indole-1-carbaldehyde provides an orthogonal N1-protected entry point. This is particularly valuable in routes targeting complex indole alkaloids or pharmaceutical intermediates where selective N1-deprotection is required late in the synthesis.

Flow Chemistry-Compatible Building Block with Crown Ether Tolerance

Class-level evidence demonstrates that N1-substituted indoles tolerate crown ether additives in microflow synthesis, whereas unsubstituted 1H-indole-3-carboxaldehyde is negatively impacted [1]. 3-Methyl-indole-1-carbaldehyde is therefore a preferred substrate when designing flow-chemistry routes involving sequential 1,2-addition and nucleophilic substitution steps, particularly when crown ethers are employed to modulate reactivity or solubility.

Lipophilic Indole Probe for Membrane Permeability and Partition Coefficient Studies

With a calculated LogP of 2.59 [1], 3-methyl-indole-1-carbaldehyde offers significantly higher lipophilicity than indole-3-carboxaldehyde (free NH). This property makes the compound suitable for studies examining structure-lipophilicity relationships in indole-based compound libraries, or as a model substrate for evaluating chromatographic retention and extraction efficiency in method development. Procurement for medicinal chemistry campaigns optimizing logD profiles can leverage this compound as a benchmark lipophilic indole aldehyde.

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